molecular formula C37H11F15N4 B12396142 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin

Cat. No.: B12396142
M. Wt: 796.5 g/mol
InChI Key: ZGTCIIKWKRGYFY-UHFFFAOYSA-N
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Description

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin is a fluorinated corrole compound. Corroles are macrocyclic compounds similar to porphyrins, but with one less methine bridge, resulting in a direct pyrrole-pyrrole linkage. This compound is used as a trianionic ligand for transition metals, forming stable complexes with metals such as cobalt, similar to the corrin ring in Vitamin B12 .

Preparation Methods

The synthesis of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin typically involves the condensation of pyrrole with pentafluorobenzaldehyde under acidic conditions, followed by oxidation. The reaction conditions often include the use of strong acids like trifluoroacetic acid and oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

Chemical Reactions Analysis

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the metal center involved.

Mechanism of Action

The mechanism of action of 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various redox reactions, often involving the transfer of electrons between the metal center and the ligand. The molecular targets and pathways involved depend on the specific metal ion coordinated and the reaction conditions .

Comparison with Similar Compounds

Similar compounds to 5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin include other corrole derivatives such as:

The uniqueness of this compound lies in its specific fluorinated phenyl groups and its ability to form stable complexes with a variety of metal ions, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C37H11F15N4

Molecular Weight

796.5 g/mol

IUPAC Name

5,10,15-tris(2,3,4,5,6-pentafluorophenyl)-22,23-dihydro-21H-corrin

InChI

InChI=1S/C37H11F15N4/c38-23-20(24(39)30(45)35(50)29(23)44)17-11-3-1-9(53-11)10-2-4-12(54-10)18(21-25(40)31(46)36(51)32(47)26(21)41)14-6-8-16(56-14)19(15-7-5-13(17)55-15)22-27(42)33(48)37(52)34(49)28(22)43/h1-8,53,55-56H

InChI Key

ZGTCIIKWKRGYFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=C(C5=NC(=C1N2)C=C5)C6=C(C(=C(C(=C6F)F)F)F)F)N4)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F

Origin of Product

United States

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